molecular formula C14H28N2O2 B14313293 3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] CAS No. 114288-54-9

3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]

Cat. No.: B14313293
CAS No.: 114288-54-9
M. Wt: 256.38 g/mol
InChI Key: FPBONEQJSPYCEN-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is a chemical compound known for its unique structure and properties It consists of two oxazolidine rings connected by an ethane-1,2-diyl bridge, with each oxazolidine ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] typically involves the reaction of ethane-1,2-diamine with isopropyl oxazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are used to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxazolidinone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted oxazolidine derivatives

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)
  • 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-
  • Diethylene glycol bis(3-aminopropyl) ether

Uniqueness

3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is unique due to its specific structural features, such as the presence of two oxazolidine rings and the ethane-1,2-diyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.

Properties

CAS No.

114288-54-9

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

2-propan-2-yl-3-[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidine

InChI

InChI=1S/C14H28N2O2/c1-11(2)13-15(7-9-17-13)5-6-16-8-10-18-14(16)12(3)4/h11-14H,5-10H2,1-4H3

InChI Key

FPBONEQJSPYCEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)CCN2CCOC2C(C)C

Origin of Product

United States

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